4-{[6-Fluoro-3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]sulfonyl}benzonitrile
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Overview
Description
4-{[6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile is a complex organic compound that features a quinoline core substituted with a fluorine atom, a thiomorpholine-4-carbonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Thiomorpholine-4-carbonyl Group: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
Formation of the Benzonitrile Moiety: The final step involves the reaction of the sulfonylated quinoline derivative with benzonitrile under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{[6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the sulfonyl and nitrile groups can form hydrogen bonds or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile
- 4-{[6-Bromo-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile
- 4-{[6-Methyl-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile
Uniqueness
The presence of the fluorine atom in 4-{[6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. Additionally, the fluorine atom can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Properties
Molecular Formula |
C21H16FN3O3S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C21H16FN3O3S2/c22-15-3-6-19-17(11-15)20(30(27,28)16-4-1-14(12-23)2-5-16)18(13-24-19)21(26)25-7-9-29-10-8-25/h1-6,11,13H,7-10H2 |
InChI Key |
RQHFFZWXAOFAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C#N)F |
Origin of Product |
United States |
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